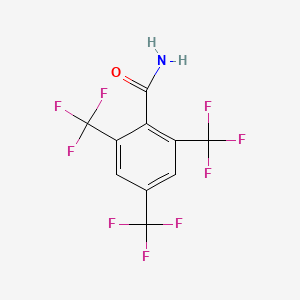

2,4,6-Tris(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Tris(trifluoromethyl)benzamide is a fluorinated organic compound with the molecular formula C10H4F9NO. It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline, which is valuable in medical chemistry and the preparation of azo dyes containing fluorine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Tris(trifluoromethyl)benzamide typically involves the amidation of 2,4,6-Tris(trifluoromethyl)benzoic acid. The process includes the following steps:

Acyl Chlorination: 2,4,6-Tris(trifluoromethyl)benzoic acid is treated with a chlorinating agent in the presence of an acid-binding agent to form 2,4,6-Tris(trifluoromethyl)benzoyl chloride.

Amidation: The resulting benzoyl chloride is then reacted with an aminating agent to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents .

Analyse Chemischer Reaktionen

Hydrolysis to 2,4,6-Tris(trifluoromethyl)aniline

TTFMB undergoes hydrolysis under basic conditions to yield 2,4,6-tris(trifluoromethyl)aniline, a key intermediate in medicinal chemistry and dye synthesis .

Reaction conditions :

-

Base : NaOH (24 g in 200 mL H₂O)

-

Temperature : 100°C

-

Time : 4 hours

-

Yield : ~88.8% (based on analogous reactions for related benzamides) .

This reaction proceeds via nucleophilic attack on the amide carbonyl, followed by deprotonation and elimination of the amide group. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating hydrolysis .

Catalytic Hydrogenation

TTFMB derivatives can undergo hydrogenation to reduce chlorinated intermediates. In a related synthesis:

Example reaction :

Substrate : 2-chloro-6-trifluoromethyl benzamide

Catalyst : 5% Pd/C (2 g)

Conditions : H₂ (1.5 atm), THF, 25°C, 16h

Product : 2-trifluoromethyl benzamide

Yield : 95.2% .

This suggests TTFMB itself might participate in dehalogenation or deamination reactions under hydrogenation, though direct evidence is unavailable.

Stability Considerations

-

Thermal stability : Stable below 200°C (inferred from synthesis protocols) .

-

Acid/base stability : Resists hydrolysis in mild acids but degrades in strong bases (e.g., NaOH) .

Key Challenges in Reactivity

-

Steric hindrance : Three -CF₃ groups limit accessibility to the aromatic ring for electrophilic substitution.

-

Electronic effects : Strong electron-withdrawing groups deactivate the ring toward common aromatic reactions.

The limited direct studies on TTFMB highlight the need for further experimental validation of these inferred reaction pathways. Current data primarily derive from analogous trifluoromethyl-substituted systems .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique electronic properties. It can undergo various reactions such as Friedel-Crafts acylation and nucleophilic substitution. For instance, when treated with Brønsted superacids, it can generate benzophenone derivatives and triarylmethanol derivatives, showcasing its versatility in forming complex organic molecules .

Pharmaceutical Development

In drug design, the trifluoromethyl groups significantly influence the pharmacokinetic properties of compounds. The incorporation of 2,4,6-tris(trifluoromethyl)benzamide into drug candidates has been explored for enhancing lipophilicity and metabolic stability. Recent studies have indicated its potential in developing inhibitors for various biological targets, including gastric proton pumps .

Material Science

The compound's thermal stability and unique chemical properties make it suitable for applications in material science. It can be utilized in the development of fluorinated polymers and coatings that require enhanced chemical resistance and durability.

Case Study 1: Reactivity with Superacids

A study investigated the reactivity of this compound in superacidic conditions. The results demonstrated that under triflic acid conditions, the compound produced a mixture of benzophenone and triphenylmethanol derivatives in varying ratios depending on temperature . This highlights the compound's utility in synthetic organic chemistry.

Case Study 2: Pharmacological Applications

Research has focused on the use of trifluoromethyl-substituted compounds as potential pharmaceuticals due to their enhanced biological activity. Specifically, derivatives of this compound have shown promising results as inhibitors against certain enzymes involved in disease pathways .

Wirkmechanismus

The mechanism of action of 2,4,6-Tris(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,6-Tris(trifluoromethyl)aniline

- 2,4,6-Tris(trifluoromethyl)benzoic acid

- 2,4,6-Tris(trifluoromethyl)benzoyl chloride

Uniqueness

2,4,6-Tris(trifluoromethyl)benzamide is unique due to its three trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .

Biologische Aktivität

2,4,6-Tris(trifluoromethyl)benzamide is a fluorinated aromatic compound characterized by three trifluoromethyl groups attached to a benzamide structure. Its unique electronic properties, influenced by the strong electron-withdrawing nature of the trifluoromethyl groups, make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₉H₆F₉N₁O

- Molecular Weight : 305.14 g/mol

- Structure : The presence of trifluoromethyl groups significantly alters the compound's reactivity and stability compared to non-fluorinated analogs.

Biological Applications

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can effectively inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 30 | 40 |

| S. aureus | 29 | 50 |

| K. pneumoniae | 24 | 45 |

2. Anticancer Properties

Fluorinated compounds are also being investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with fluorinated derivatives resulted in a significant decrease in cell viability and induced cell cycle arrest at the S phase, suggesting potential for further development as an anticancer agent.

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research has indicated that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Interactions : The electronegative trifluoromethyl groups enhance the electrophilic character of the benzamide moiety, allowing for nucleophilic attack by biological targets.

- Metal Complex Formation : The compound can form stable complexes with metal ions, which may enhance its reactivity and biological efficacy.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes or interfere with cancer cell metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally related compounds:

| Compound Name | Type | Key Features |

|---|---|---|

| 2,4-Dinitroaniline | Aromatic amine | Contains nitro groups enhancing reactivity |

| 2,4-Bis(trifluoromethyl)aniline | Aromatic amine | Fewer trifluoromethyl groups result in different stability |

| N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide | Cinnamamide derivative | Exhibits significant antimicrobial and anticancer activities |

Eigenschaften

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F9NO/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULXQCOKFJQXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.